molecular formula C10H8FNO3 B2578077 7-fluoro-4-methoxy-1H-indole-2-carboxylic Acid CAS No. 383132-91-0

7-fluoro-4-methoxy-1H-indole-2-carboxylic Acid

Cat. No.: B2578077
CAS No.: 383132-91-0
M. Wt: 209.176
InChI Key: AUIRPPJGVZXBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-fluoro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves several steps. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to produce 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate is then reduced with tributyltin hydride (Bu3SnH) to afford 4-(methoxymethyl)-2-methylindole .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

7-fluoro-4-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing biological processes such as enzyme inhibition and receptor modulation . The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-4-methoxy-1H-indole-2-carboxylic acid is unique due to the combination of fluorine and methoxy groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7-fluoro-4-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-15-8-3-2-6(11)9-5(8)4-7(12-9)10(13)14/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIRPPJGVZXBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate (1.00 g, 4.22 mmol) in ethanol was added KOH (473 mg, 8.43 mmol). The reaction was stirred at room temperature for 12 hours, cooled to 0° C. and acidified with 1 N HCl. The mixture was extracted with EtOAc and CH2Cl2. The combined organic extracts were dried over Na2SO4, filtered and concentrated to afford the title compound (550 mg, 62%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
473 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.